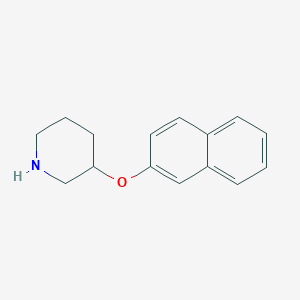

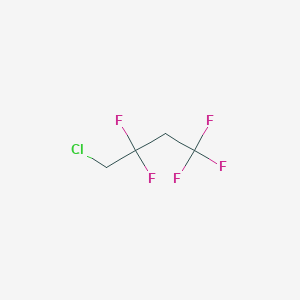

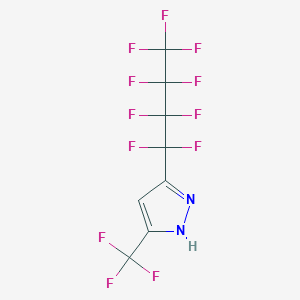

![molecular formula C9H10N2S B1451576 2,5-Dimethylbenzo[d]thiazol-4-amine CAS No. 650635-67-9](/img/structure/B1451576.png)

2,5-Dimethylbenzo[d]thiazol-4-amine

Overview

Description

2,5-Dimethylbenzo[d]thiazol-4-amine is a chemical compound with the molecular formula C9H10N2S . It is a solid substance and has a molecular weight of 178.26 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring, which is a bicyclic compound made up of a benzene ring fused to a thiazole ring. The molecule also has two methyl groups attached to the benzothiazole ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 178.26 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources .Mechanism of Action

2,5-Dimethylbenzo[d]thiazol-4-amine exerts its biological effects by inducing DNA damage through the formation of DNA adducts. This compound is metabolized in the liver to form its active metabolite, this compound-3,4-diol-1,2-epoxide, which forms covalent adducts with DNA. These adducts can lead to mutations and chromosomal aberrations, ultimately leading to cell death. This compound has also been found to inhibit cell proliferation by inducing cell cycle arrest and apoptosis.

Biochemical and Physiological Effects:

This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound induces oxidative stress, DNA damage, and apoptosis in cancer cells. This compound has also been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. In vivo studies have shown that this compound induces the formation of tumors in various organs such as the mammary gland, lung, and liver.

Advantages and Limitations for Lab Experiments

2,5-Dimethylbenzo[d]thiazol-4-amine has several advantages and limitations for lab experiments. One of the advantages of using this compound is its ability to induce DNA damage and tumor formation in vivo, making it a useful tool for studying carcinogenesis. This compound is also relatively easy to synthesize, and its chemical properties are well-characterized. However, one of the limitations of using this compound is its toxicity, which can pose a risk to researchers handling the compound. This compound is also known to be unstable in aqueous solutions, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for research on 2,5-Dimethylbenzo[d]thiazol-4-amine. One direction is to study the molecular mechanisms underlying this compound-induced DNA damage and tumor formation. Another direction is to investigate the potential use of this compound as a diagnostic tool for cancer detection. Additionally, research can be conducted to develop safer and more stable derivatives of this compound for use in lab experiments. Finally, research can be done to explore the potential applications of this compound in other fields such as agriculture and material science.

Conclusion:

In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using various methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. This compound exerts its biological effects by inducing DNA damage and inhibiting cell proliferation. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Scientific Research Applications

2,5-Dimethylbenzo[d]thiazol-4-amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anticancer properties by inducing DNA damage and inhibiting cell proliferation. This compound has also been studied for its potential use as a diagnostic tool for detecting breast cancer. In agriculture, this compound has been found to exhibit insecticidal properties against various pests. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.

Properties

IUPAC Name |

2,5-dimethyl-1,3-benzothiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-4-7-9(8(5)10)11-6(2)12-7/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYFXZPQFWZJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663231 | |

| Record name | 2,5-Dimethyl-1,3-benzothiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650635-67-9 | |

| Record name | 4-Benzothiazolamine, 2,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=650635-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1,3-benzothiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

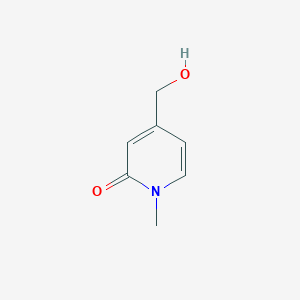

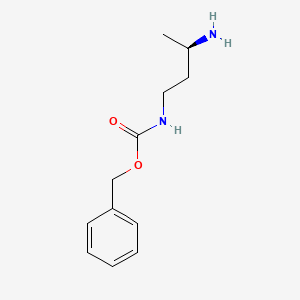

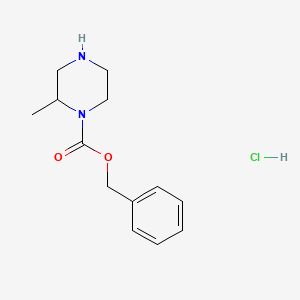

![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)

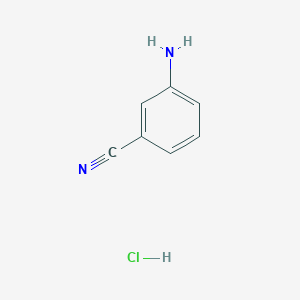

![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)